2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate
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Overview
Description
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate typically involves the reaction of quinolin-2-ones with suitable reagents. One common method is the reaction of anthranilic acid derivatives with appropriate alkenes under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolone core structure and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are known for their inhibitory effects on enzymes such as acetylcholinesterase.
Uniqueness
2-Oxo-1,2-dihydroquinolin-4-yl 3-methylbut-2-enoate stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
91794-19-3 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-4-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C14H13NO3/c1-9(2)7-14(17)18-12-8-13(16)15-11-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,15,16) |
InChI Key |
JZTSCMFKSUZLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=CC(=O)NC2=CC=CC=C21)C |
Origin of Product |
United States |
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